
prostaglandin D2
Vue d'ensemble
Description
Prostaglandin D2 (this compound, PGD2) is a lipid mediator derived from arachidonic acid via the enzymatic activity of this compound synthase (PTGDS), which catalyzes the isomerization of Prostaglandin H2 (PGH2) to PGD2 . PGD2 is the most abundant prostaglandin in the mammalian brain, where it regulates sleep homeostasis by activating adenosine signaling . Beyond the central nervous system, PGD2 plays critical roles in allergic inflammation, asthma, and immune responses through its interaction with two G protein-coupled receptors: DP1 (DP receptor) and DP2/CRTH2 (Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells) . It is also implicated in reproductive physiology and pathological conditions such as ulcerative colitis-associated carcinogenesis .
Méthodes De Préparation
Chemical Synthesis Approaches
Total Synthesis from Cyclopentadiene Derivatives
A landmark study demonstrated the synthesis of tricyclic-PGDM, a major human metabolite of PGD2, through a 13-step route starting from iodocyclopentenone . Key transformations include:
-
Contrasteric Allylation : Establishes the 1,2-cis relationship between the cyclopentenone ring hydroxyl group and the side chain .
-
Copper-Catalyzed C–H Insertion : Introduces the α-side chain via reaction of a diazoacetate intermediate, followed by alkyne semihydrogenation to yield the unsaturated side chain .
This route achieved an overall yield of 8–12%, with critical stereochemical control at C-9 and C-11 ensuring biological activity comparable to natural PGD2 .
Challenges in Stereochemical Control
Synthetic efforts face hurdles in replicating the natural (5Z,13E)-dienoic acid structure and the 9α,11β-hydroxyl configuration. A 2021 study utilized cryo-electron microscopy to resolve the CRTH2-PGD2 complex, revealing that the 15-hydroxyl group of PGD2 forms hydrogen bonds with Tyr259 and Ser318 of the receptor . These insights inform synthetic strategies to prioritize hydroxyl group positioning for receptor binding .
In Vivo Formulation Strategies
Solvent Preparation and Stability Considerations
PGD2’s lipophilic nature necessitates specialized formulations for in vivo studies. A standardized protocol involves dissolving PGD2 in dimethyl sulfoxide (DMSO) followed by dilution in PEG300 and Tween 80 to enhance aqueous solubility :
Parameter | Value |
---|---|
Stock concentration | 10 mM in DMSO |
Working dilution | 0.1–10 μM in PBS |
Stability | ≤6 months at -80°C |
Optimizing Bioavailability
Co-solvents like corn oil or Cremophor EL are employed for intraperitoneal administration, achieving plasma concentrations of 1–5 ng/mL within 30 minutes . However, PGD2’s short half-life (<2 minutes in vivo) limits its therapeutic application, prompting research into CRTH2 agonists like DK-PGD2 for prolonged receptor activation .
Analytical Characterization Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
Quantification of synthetic PGD2 relies on LC-MS with electrospray ionization (ESI). A validated method reports a limit of detection (LOD) of 0.1 pg/mL and linearity (r² >0.99) across 0.5–500 pg/mL . Deuterated PGD2-d4 serves as an internal standard to correct for matrix effects in biological samples .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (600 MHz, CDCl₃) of synthetic PGD2 confirms structure via characteristic signals:
Industrial-Scale Production Challenges
Despite advances, large-scale PGD2 synthesis remains constrained by:
Analyse Des Réactions Chimiques
Types de Réactions : La prostaglandine D2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à son activité biologique et à son métabolisme.
Réactifs et Conditions Courants :
Oxydation : La prostaglandine D2 peut être oxydée pour former divers métabolites.
Réduction : Les réactions de réduction impliquent la conversion de la prostaglandine D2 en d'autres prostaglandines ou en composés apparentés.
Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels dans la prostaglandine D2.
Principaux Produits Formés : Les principaux produits formés à partir des réactions de la prostaglandine D2 comprennent divers métabolites de la prostaglandine, tels que la prostaglandine F2α et la prostaglandine J2 .
4. Applications de la Recherche Scientifique
La prostaglandine D2 possède de nombreuses applications de recherche scientifique dans divers domaines :
Biologie : Elle est impliquée dans la régulation du sommeil, de la perception de la douleur et de l'inflammation.
Médecine : La prostaglandine D2 est essentielle au développement de maladies allergiques telles que l'asthme et elle est étudiée pour ses applications thérapeutiques potentielles dans le traitement de maladies comme la perte de cheveux et le cancer
5. Mécanisme d'Action
La prostaglandine D2 exerce ses effets en se liant à des récepteurs spécifiques, notamment le récepteur 1 de la prostaglandine D2 et le récepteur 2 de la prostaglandine D2. Ces récepteurs sont impliqués dans diverses voies de signalisation qui médiatisent les actions biologiques de la prostaglandine D2, telles que la bronchoconstriction, la vasodilatation et l'inhibition de la croissance des cheveux . La liaison de la prostaglandine D2 à ses récepteurs active les voies de signalisation en aval, y compris la voie JAK-STAT, qui régule les réponses immunitaires et l'inflammation .
Applications De Recherche Scientifique
Immunological Applications
Role in Allergic Responses
PGD2 is prominently involved in allergic reactions. It is produced by mast cells and has been shown to enhance eosinophilic inflammation, particularly in conditions like asthma and allergic rhinitis. Research indicates that PGD2 preferentially induces the production of pro-inflammatory cytokines IL-4, IL-5, and IL-13 from T helper type 2 (Th2) cells in a dose-dependent manner . The involvement of PGD2 in allergic responses is mediated through its interaction with specific receptors, notably the D prostanoid receptor (DP) and the chemoattractant receptor-like molecule expressed on Th2 cells (CRTH2) .
Table 1: Summary of PGD2's Effects on Cytokine Production
Cytokine | EC50 (nM) | Response Type |
---|---|---|
IL-4 | 150 | Pro-inflammatory |
IL-5 | 63 | Pro-inflammatory |
IL-13 | 54 | Pro-inflammatory |
IL-10 | >3000 | Anti-inflammatory |
Oncological Applications
Cancer Progression and Therapy
PGD2 has been implicated in cancer biology, where it influences tumor growth and metastasis through its pro-inflammatory properties. Studies suggest that elevated levels of PGD2 are associated with various cancers, including colorectal cancer. Inhibition of PGD2 synthesis via cyclooxygenase (COX) inhibitors has demonstrated chemopreventive effects in preclinical models . The dual role of PGD2 in promoting inflammation while also potentially inhibiting tumor growth presents a complex challenge for therapeutic strategies.
Case Study: Colorectal Cancer
Research has shown that selective COX-2 inhibitors can reduce the incidence of colon neoplasms significantly. For instance, long-term administration of COX-2 inhibitors in Min mice resulted in a marked decrease in tumor formation . This highlights the potential for targeting PGD2 pathways in cancer prevention.
Neurological Applications
Effects on Neuronal Activity
In neurological research, PGD2 has been found to modulate neuronal excitability. Studies indicate that PGD2 application can alter the activity of hypothalamic neurons, affecting both inhibitory and excitatory responses . This modulation suggests potential applications in treating neurological disorders where neurotransmitter balance is disrupted.
Cardiovascular Applications
Impact on Aqueous Humor Dynamics
PGD2 has also been studied for its effects on intraocular pressure (IOP). Topical application of PGD2 has been shown to reduce IOP primarily by inhibiting aqueous humor flow rate, indicating its potential utility in managing conditions like glaucoma .
Potential Biomarkers
Recent studies have explored the role of PGD2 as a biomarker for various diseases, including coal workers' pneumoconiosis (CWP). Elevated levels of PGD2 have been correlated with disease severity, suggesting its potential as a diagnostic tool .
Mécanisme D'action
Prostaglandin D2 exerts its effects by binding to specific receptors, including this compound receptor 1 and this compound receptor 2. These receptors are involved in various signaling pathways that mediate the biological actions of this compound, such as bronchoconstriction, vasodilation, and inhibition of hair growth . The binding of this compound to its receptors activates downstream signaling pathways, including the JAK-STAT pathway, which regulates immune responses and inflammation .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Prostaglandins
Receptor Specificity and Distribution
PGD2 primarily signals through DP1 and DP2/CRTH2 receptors. DP1 is expressed in smooth muscle cells and epithelial tissues, mediating relaxation and anti-inflammatory effects, while DP2/CRTH2 is found on immune cells (e.g., eosinophils, basophils) and promotes chemotaxis and pro-inflammatory responses .
- Prostaglandin E2 (Prostaglandin E2, PGE2) binds to EP1–EP4 receptors. EP2 and EP4 are linked to smooth muscle relaxation and anti-inflammatory effects, whereas EP1 and EP3 mediate contraction and nociception .
- Prostaglandin F2α (Prostaglandin F2α, PGF2α) acts via FP receptors, which induce smooth muscle contraction, particularly in uterine and bronchial tissues .
- 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) , a PGD2 metabolite, activates peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in anti-inflammatory and pro-resolving pathways .
Key Receptor Expression Data :
Physiological and Pathophysiological Roles
- PGD2: Sleep Regulation: Induces physiological sleep via adenosine release in the brain . Allergic Inflammation: Drives eosinophil recruitment and Th2 cell activation in asthma . Cancer: Promotes colitis-associated carcinogenesis via DP1 receptor signaling in murine models .
PGE2 :
PGF2α :
15d-PGJ2 :
Pharmacological Effects in Smooth Muscle Tissues
Notes:
- PGD2 and PGE2 exhibit similar potency in inhibiting urethral trigone contractions but diverge in other tissues .
- PGD2’s dual effects on bovine oviducts highlight concentration-dependent responses .
LC/MS/MS Differentiation :
Prostaglandin | Retention Time (HPLC) | Diagnostic Ion (m/z) |
---|---|---|
PGD2 | 8.2 min | 351 → 233 |
PGE2 | 7.9 min | 351 → 271 |
PGF2α | 9.1 min | 353 → 193 |
Data adapted from
Activité Biologique
Prostaglandin D2 (PGD2) is a bioactive lipid mediator derived from arachidonic acid metabolism, known for its significant roles in various physiological and pathological processes. Its biological activity is primarily mediated through two receptors: the D prostanoid receptor (DP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This article explores the diverse biological activities of PGD2, including its roles in inflammation, immune responses, and cancer biology, supported by recent research findings and data.
PGD2 exerts its biological effects through distinct signaling pathways associated with its receptors:
- DP Receptor : Traditionally linked to anti-inflammatory responses, the DP receptor is involved in regulating eosinophil activation and chemotaxis.
- CRTH2 : This receptor is preferentially expressed in Th2 cells and mediates pro-inflammatory effects, particularly in allergic reactions.
2.1 Eosinophil Chemotaxis and Activation
PGD2 has been shown to act as a potent chemoattractant for eosinophils. It stimulates their migration through the following mechanisms:
- Chemotaxis : PGD2 induces chemotaxis in eosinophils via CRTH2, leading to increased expression of CD11b and L-selectin shedding .
- Actin Polymerization : PGD2 promotes actin polymerization, which is crucial for cell movement .
2.2 Th2 Cytokine Production
In human Th2 cells, PGD2 preferentially induces the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 while having minimal effects on anti-inflammatory cytokines like IL-10:
- Cytokine Induction : The EC50 values for IL-4, IL-5, and IL-13 production are approximately 150 nM, 63 nM, and 54 nM respectively .
- Time Course : Cytokine levels peak at different times post-stimulation; IL-4 peaks at 4 hours while IL-5 and IL-13 peak at 8 hours .
3. Role in Allergic Responses
PGD2 is significantly involved in allergic reactions. Elevated levels are often found in asthmatic patients following allergen exposure:
- Asthma Pathophysiology : PGD2 contributes to airway inflammation and hyperreactivity by recruiting eosinophils and promoting Th2 cell activation .
4. Cancer Biology
Recent studies have highlighted the dual role of PGD2 in cancer biology:
4.1 Diffuse Large B-cell Lymphoma (DLBCL)
Research indicates that PGD2 can have contrasting effects based on its concentration:
- Low Concentrations : Promote cell growth via CRTH2 binding.
- High Concentrations : Inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest .
5. Summary of Research Findings
The following table summarizes key findings regarding the biological activity of PGD2 across different studies:
Case Study 1: Asthma Patients
A study involving asthmatic patients demonstrated elevated urinary levels of PGD2 post-allergen exposure correlating with increased eosinophil counts and exacerbated asthma symptoms.
Case Study 2: DLBCL Patients
In patients with diffuse large B-cell lymphoma, serum levels of PGD2 were found to correlate with clinical outcomes, suggesting potential as a biomarker for disease prognosis.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study PGD₂’s role in sleep regulation?
PGD₂’s involvement in sleep homeostasis is studied using animal models deficient in prostaglandin D synthase (PTGDS) or PGD₂ receptors (DP1/DP2). For example, PTGDS-knockout mice exhibit impaired sleep rebound after sleep deprivation, supporting PGD₂’s regulatory role . Methodological approaches include intracerebroventricular infusion of PGD₂ and measurement of adenosine levels via microdialysis, as adenosine mediates its somnogenic effects .
Q. How is PGD₂ quantified in biological samples, and what are the key methodological considerations?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for PGD₂ quantification. Deuterated internal standards (e.g., PGD₂-d4) are used to correct for matrix effects and ionization efficiency . Key parameters include:
- MRM transitions : m/z 351 → 233 for PGD₂ and m/z 355 → 237 for PGD₂-d4 .
- Sample preparation : Solid-phase extraction (SPE) to isolate prostanoids from urine, plasma, or tissue homogenates .
- Validation : Limit of detection (LOD) <100 pg/mL and intraday precision <15% CV .
Q. What are the primary biosynthetic pathways for PGD₂, and how do they differ across tissues?
PGD₂ is synthesized from arachidonic acid via cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, which convert arachidonate to prostaglandin H₂ (PGH₂). PTGDS then isomerizes PGH₂ to PGD₂. Tissue-specific differences include:
- Immune cells : Mast cells and macrophages produce PGD₂ via hematopoietic PTGDS.
- Central nervous system : Lipocalin-type PTGDS in the leptomeninges and choroid plexus dominates .
Advanced Research Questions
Q. How can conflicting data on PTGDS’s role in cancer progression be resolved?
PTGDS exhibits dual roles (tumor-promoting or suppressive) depending on cancer type and microenvironment. For example:
- Suppressive : PTGDS inhibits lung adenocarcinoma invasion by downregulating MMP-9 .
- Promotive : In glioblastoma, PTGDS-derived PGD₂ enhances angiogenesis via DP1 receptor signaling . Methodological strategies to address contradictions:
- Context-dependent assays : Use organoid models or co-culture systems to mimic tumor-stroma interactions.
- Single-cell RNA sequencing : Identify PTGDS expression heterogeneity within tumor subpopulations .
Q. What are the challenges in validating PGD₂ receptor (DP1/DP2) antagonists for inflammatory diseases?
DP1/DP2 antagonists face issues of off-target effects and species-specific receptor affinity. Key considerations:
- In vivo models : Use humanized DP1/DP2 mice to improve translational relevance.
- Biomarker-driven trials : Measure urinary 11β-PGF₂α (a PGD₂ metabolite) to assess target engagement .
- Dose optimization : Balance efficacy (e.g., reduced eosinophilia in asthma models) with cardiovascular side effects linked to DP1 modulation .
Q. How can multi-omics data (e.g., genomics, lipidomics) enhance understanding of PGD₂ signaling networks?
Integration of high-throughput datasets reveals novel PGD₂ interactions:
- Genomic analysis : Public databases (e.g., TCGA) show PTGDS copy-number variations correlate with poor prognosis in diffuse large B-cell lymphoma (DLBCL) .
- Lipidomics : Untargeted LC-MS identifies PGD₂ metabolites (e.g., 15-deoxy-Δ¹²,¹⁴-PGJ₂) with anti-inflammatory roles . Tools: Gene set enrichment analysis (GSEA) and pathway mapping via platforms like MetaboAnalyst .
Q. Methodological Best Practices
Q. How to design a robust study investigating PGD₂’s role in allergic inflammation?
- Experimental groups : Include wild-type, PTGDS-knockout, and DP1/DP2 antagonist-treated cohorts.
- Outcome measures : Quantify mast cell degranulation (histamine release), Th2 cytokines (IL-4, IL-13), and PGD₂ levels in bronchoalveolar lavage fluid .
- Controls : Use dexamethasone (anti-inflammatory) and vehicle controls to validate specificity .
Q. What statistical approaches are recommended for analyzing PGD₂-related omics data?
- Differential expression : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to RNA-seq data.
- Survival analysis : Use Kaplan-Meier curves and Cox regression to assess PTGDS’s prognostic value in cancer datasets .
- Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) for lipidomics data .
Q. Tables
Table 1. Key Mass Spectrometry Parameters for PGD₂ Quantification
Parameter | PGD₂ | PGD₂-d4 (Internal Standard) |
---|---|---|
MRM Transition (m/z) | 351 → 233 | 355 → 237 |
Collision Energy (eV) | 15 | 15 |
Retention Time (min) | 6.8 | 6.8 |
LOD (pg/mL) | 50 | N/A |
Table 2. PTGDS Expression and Cancer Prognosis
Cancer Type | PTGDS Expression | Prognostic Association | Mechanism |
---|---|---|---|
Diffuse Large B-Cell Lymphoma | High | Poor overall survival | Immune evasion via PD-L1 upregulation |
Lung Adenocarcinoma | Low | Improved survival | Suppression of MMP-9/MMP-2 |
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBVRSPMRCCGG-OUTUXVNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897162 | |
Record name | Prostaglandin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin D2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41598-07-6 | |
Record name | PGD2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41598-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041598076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin D2 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prostaglandin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prostaglandin D(2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROSTAGLANDIN D2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXY07S6CZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin D2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 - 57 °C | |
Record name | Prostaglandin D2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.